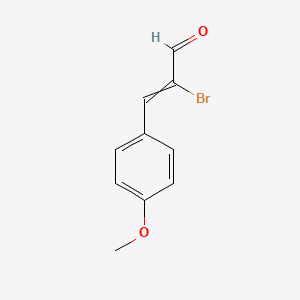
2-Bromo-3-(4-methoxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-methoxyphenyl)prop-2-enal is an organic compound with the molecular formula C10H9BrO2 It is a derivative of cinnamaldehyde, where the bromine atom is substituted at the second position of the propenal chain, and a methoxy group is attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal typically involves the bromination of commercially available cinnamaldehyde derivatives. One effective method is the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Substitution: Formation of 3-(4-methoxyphenyl)prop-2-enal derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 2-bromo-3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-bromo-3-(4-methoxyphenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-methoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation and reduction reactions, the aldehyde group undergoes transformation to either a carboxylic acid or an alcohol, respectively. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: A closely related compound without the bromine substitution.
2-Bromo-4-methoxyacetophenone: Another brominated compound with a similar methoxyphenyl structure but different functional groups.
Uniqueness
The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the electronic properties and stability of the compound .
Propiedades
Número CAS |
13532-16-6 |
|---|---|
Fórmula molecular |
C10H9BrO2 |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
2-bromo-3-(4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-7H,1H3 |
Clave InChI |
QEAVYWZYQLIRLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


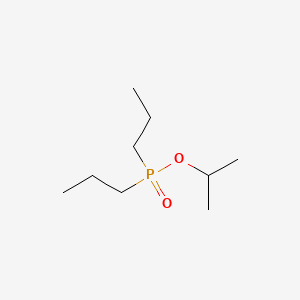


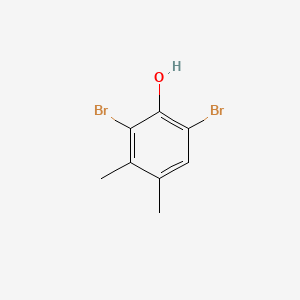
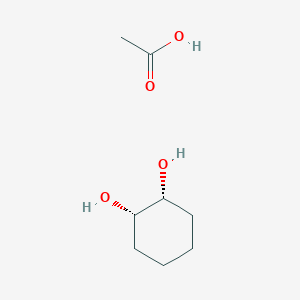
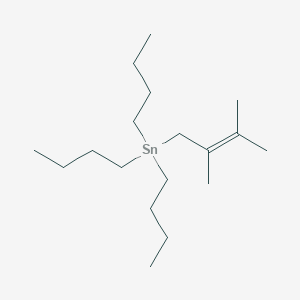
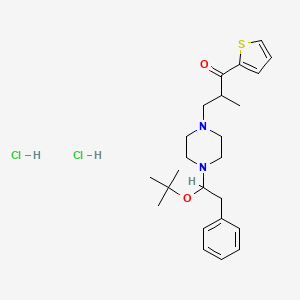
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
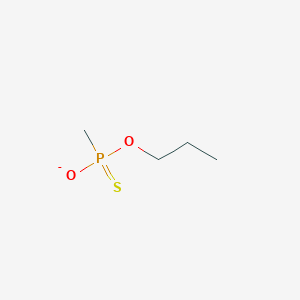
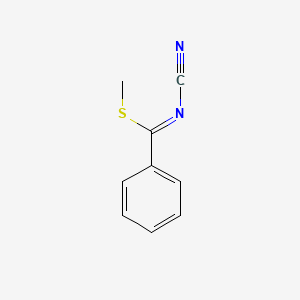
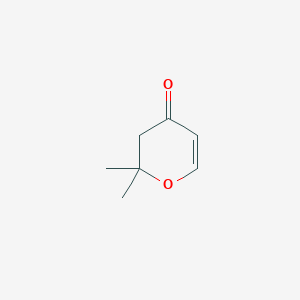
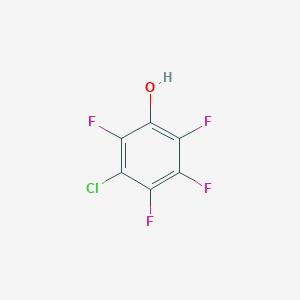
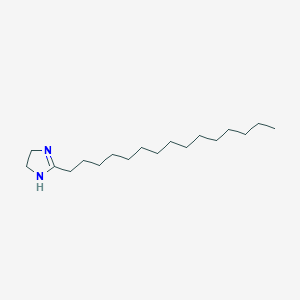
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
